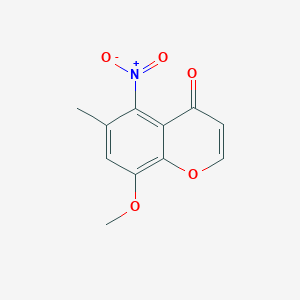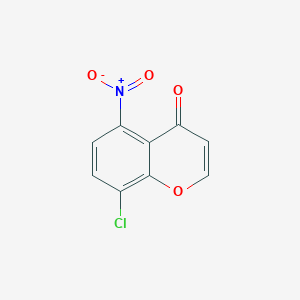
4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester, also known as MMMP, is a synthetic compound used in scientific research. It is a member of the carbamate family of compounds and is commonly used as a tool compound in the study of enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester is not fully understood. However, it is believed to act as a reversible inhibitor of enzymes and as a competitive antagonist of receptors. 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to bind to the active site of enzymes and prevent the substrate from binding. It has also been shown to bind to the ligand-binding site of receptors and prevent the natural ligand from binding.
Biochemical and Physiological Effects:
4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester in lab experiments is its high potency as an inhibitor and antagonist. This allows for smaller amounts of the compound to be used, reducing the risk of side effects. However, one limitation of using 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the use of 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester in scientific research. One potential application is in the study of Alzheimer’s disease, as 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer’s patients. 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester could also be used in the study of nicotine addiction, as it has been shown to have affinity for the nicotinic acetylcholine receptor. Finally, 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester could be used in the development of new drugs for the treatment of various diseases, as it has been shown to have a variety of biochemical and physiological effects.
Métodos De Síntesis
4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester can be synthesized through a multi-step process involving the reaction of 4-methylbenzoic acid with morpholine, followed by the addition of N,N’-dicyclohexylcarbodiimide and 2-aminophenylcarbamate. The resulting intermediate is then treated with methyl iodide to produce 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester.
Aplicaciones Científicas De Investigación
4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester is commonly used as a tool compound in the study of enzymes and receptors. It has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has also been shown to have affinity for several receptors, including the serotonin transporter and the nicotinic acetylcholine receptor.
Propiedades
Nombre del producto |
4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester |
|---|---|
Fórmula molecular |
C20H22N2O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
[2-(2-morpholin-4-ylanilino)-2-oxoethyl] 4-methylbenzoate |
InChI |
InChI=1S/C20H22N2O4/c1-15-6-8-16(9-7-15)20(24)26-14-19(23)21-17-4-2-3-5-18(17)22-10-12-25-13-11-22/h2-9H,10-14H2,1H3,(H,21,23) |
Clave InChI |
DLPKHTALLNHKNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC=CC=C2N3CCOCC3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC=CC=C2N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)

![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)
